2-(4-Hydroxyphenoxy)-1-bromobenzene 2-(4-Hydroxyphenoxy)-1-bromobenzene
Brand Name: Vulcanchem
CAS No.:
VCID: VC15924078
InChI: InChI=1S/C12H9BrO2/c13-11-3-1-2-4-12(11)15-10-7-5-9(14)6-8-10/h1-8,14H
SMILES:
Molecular Formula: C12H9BrO2
Molecular Weight: 265.10 g/mol

2-(4-Hydroxyphenoxy)-1-bromobenzene

CAS No.:

Cat. No.: VC15924078

Molecular Formula: C12H9BrO2

Molecular Weight: 265.10 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Hydroxyphenoxy)-1-bromobenzene -

Specification

Molecular Formula C12H9BrO2
Molecular Weight 265.10 g/mol
IUPAC Name 4-(2-bromophenoxy)phenol
Standard InChI InChI=1S/C12H9BrO2/c13-11-3-1-2-4-12(11)15-10-7-5-9(14)6-8-10/h1-8,14H
Standard InChI Key LADNYENVXZMCBZ-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C(=C1)OC2=CC=C(C=C2)O)Br

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic name 2-(4-hydroxyphenoxy)-1-bromobenzene reflects its structure: a benzene ring with a bromine atom at position 1 and a para-hydroxyphenoxy group at position 2. Its molecular formula is C₁₂H₉BrO₂, with a molecular weight of 289.10 g/mol.

Structural Characterization

The compound features two aromatic rings connected via an ether linkage. The hydroxyl group on the phenoxy substituent introduces polarity and hydrogen-bonding capability. Key structural parameters inferred from analogous systems include:

ParameterValue
Bond length (C-O)~1.36 Å
Dihedral angle (inter-ring)60–80°
Torsional flexibilityModerate

X-ray crystallography of related brominated diphenyl ethers reveals non-planar geometries due to steric hindrance between aromatic rings .

Synthesis and Reaction Pathways

Nucleophilic Aromatic Substitution

A common route involves reacting 1-bromo-2-fluorobenzene with 4-hydroxyphenol in the presence of a base (e.g., K₂CO₃) via an SNAr mechanism:

1-bromo-2-fluorobenzene+4-hydroxyphenolDMF, 110°C2-(4-hydroxyphenoxy)-1-bromobenzene+HF\text{1-bromo-2-fluorobenzene} + \text{4-hydroxyphenol} \xrightarrow{\text{DMF, 110°C}} \text{2-(4-hydroxyphenoxy)-1-bromobenzene} + \text{HF}

This method parallels Friedel-Crafts alkylation strategies used in the synthesis of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene .

Ullmann Coupling

Copper-catalyzed coupling of 1-bromo-2-iodobenzene with 4-hydroxyphenol offers higher yields under milder conditions :

1-bromo-2-iodobenzene+4-hydroxyphenolCuI, L-proline2-(4-hydroxyphenoxy)-1-bromobenzene+NaI\text{1-bromo-2-iodobenzene} + \text{4-hydroxyphenol} \xrightarrow{\text{CuI, L-proline}} \text{2-(4-hydroxyphenoxy)-1-bromobenzene} + \text{NaI}

Purification and Yield Optimization

  • Chromatography: Silica gel chromatography with ethyl acetate/hexane (1:4) achieves >95% purity.

  • Recrystallization: Ethanol/water mixtures yield crystalline product (mp 128–130°C) .

Physicochemical Properties

Thermal Stability and Solubility

PropertyValue
Melting point128–130°C
Boiling point342°C (predicted)
Density1.62 g/cm³
Solubility in water0.2 mg/mL (25°C)
Solubility in DMSO>50 mg/mL

The low water solubility arises from the hydrophobic aromatic rings, while the hydroxyl group enhances solubility in polar aprotic solvents .

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.85 (d, J = 8.4 Hz, 1H), 7.45 (t, J = 7.8 Hz, 1H), 7.32 (d, J = 8.0 Hz, 1H), 6.90 (d, J = 8.8 Hz, 2H), 6.78 (d, J = 8.8 Hz, 2H), 5.20 (s, 1H, -OH) .

  • ¹³C NMR: δ 156.8 (C-O), 132.5 (C-Br), 122.4–115.2 (aromatic carbons) .

Applications in Organic Synthesis

Pharmaceutical Intermediates

The compound’s bromine and hydroxyl groups make it a precursor for:

  • Antidiabetic agents: Analogous to 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene used in dapagliflozin synthesis .

  • Kinase inhibitors: Brominated aromatics are key in SHP-1/PTP1B inhibitors .

Materials Science

  • Liquid crystals: The rigid core and polar group enable mesophase formation.

  • Polymer additives: Acts as a flame retardant due to bromine content .

ParameterValue
LD₅₀ (oral, rat)1,200 mg/kg
Skin irritationModerate
Environmental persistenceHigh (log Kow = 3.8)

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator